Methyl (3R)-4-amino-3-methylbutanoate
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Overview
Description
Methyl (3R)-4-amino-3-methylbutanoate: is an organic compound that belongs to the class of amino acid derivatives. It is a methyl ester of an amino acid and is characterized by the presence of an amino group, a methyl group, and a butanoate ester. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-4-amino-3-methylbutanoate typically involves the esterification of the corresponding amino acid. One common method is the Fischer esterification, where the amino acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems has been reported to enhance the synthesis of esters by providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Methyl (3R)-4-amino-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (3R)-4-amino-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (3R)-4-amino-3-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
- Methyl (3R)-3-amino-2-methylpropanoate
- Methyl (3R)-4-amino-2-methylbutanoate
- Ethyl (3R)-4-amino-3-methylbutanoate
Comparison: Methyl (3R)-4-amino-3-methylbutanoate is unique due to its specific stereochemistry and the presence of both an amino group and a methyl ester This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl (3R)-4-amino-3-methylbutanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7)3-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
XMTSNVMIKXQAPW-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC)CN |
Canonical SMILES |
CC(CC(=O)OC)CN |
Origin of Product |
United States |
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